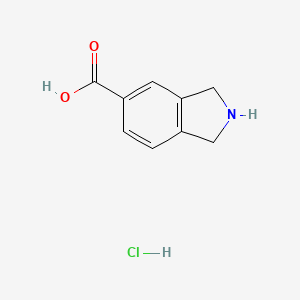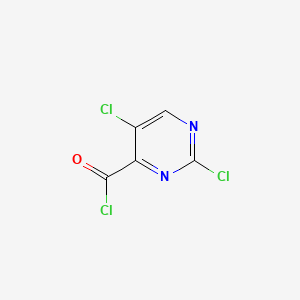
Darexaban maleate
Overview
Description
Darexaban maleate, also known as YM150, is a direct inhibitor of factor Xa. It was developed by Astellas Pharma as an experimental drug with anticoagulant and antithrombotic properties. The compound was primarily investigated for its potential to prevent venous thromboembolism after major orthopedic surgery, stroke in patients with atrial fibrillation, and possibly ischemic events in acute coronary syndrome .
Scientific Research Applications
Chemistry: It serves as a model compound for studying factor Xa inhibitors and their interactions with biological targets.
Biology: The compound is used in research to understand the mechanisms of blood coagulation and the role of factor Xa in thrombotic diseases.
Medicine: Darexaban maleate has been investigated for its potential to prevent thromboembolic events in patients undergoing major surgeries or those with atrial fibrillation.
Industry: The compound’s synthesis and production methods are of interest to the pharmaceutical industry for developing new anticoagulant drugs
Mechanism of Action
Target of Action
Darexaban Maleate is a direct inhibitor of Factor Xa . Factor Xa is an essential blood coagulation factor that is responsible for the initiation of the coagulation cascade .
Mode of Action
This compound and its active metabolite, darexaban glucuronide, selectively and competitively inhibit Factor Xa . This inhibition suppresses prothrombin activity at the sites of blood clot (thrombus) formation . As a result, there is a decrease in blood clot formation in a dose-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting Factor Xa, this compound prevents the conversion of prothrombin to its active form, thrombin . Thrombin is responsible for converting soluble fibrinogen to insoluble fibrin and activating platelets . Therefore, the inhibition of Factor Xa by this compound disrupts this pathway and reduces blood clot formation .
Pharmacokinetics
This compound is rapidly absorbed and extensively metabolized in the liver to its active metabolite, darexaban glucuronide, during first-pass metabolism via glucuronidation . The metabolism of this compound also occurs in the small intestine, but to a much lesser extent . These pharmacokinetic properties impact the bioavailability of this compound, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of blood clot formation . By inhibiting Factor Xa, this compound prevents the formation of thrombin, thereby reducing the conversion of fibrinogen to fibrin and the activation of platelets . This leads to a decrease in blood clot formation, which can help prevent conditions such as venous thromboembolism, stroke in patients with atrial fibrillation, and possibly ischemic events in acute coronary syndrome .
Action Environment
These can include factors such as age, genetic makeup, diet, and the presence of other medications . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .
Biochemical Analysis
Biochemical Properties
Darexaban Maleate interacts with factor Xa, a key enzyme in the coagulation cascade . It inhibits the action of factor Xa, which is responsible for the conversion of prothrombin to its active form, thrombin . This interaction prevents the conversion of soluble fibrinogen to insoluble fibrin and the activation of platelets .
Cellular Effects
This compound, by inhibiting factor Xa, influences cell function by preventing the formation of blood clots . This has a significant impact on cellular processes related to coagulation and thrombosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of factor Xa . By binding to factor Xa, this compound prevents the cleavage of prothrombin to thrombin, thereby inhibiting the coagulation cascade .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly absorbed and extensively metabolized in the liver to its active metabolite, darexaban glucuronide (YM-222714), during first pass metabolism via glucuronidation .
Metabolic Pathways
This compound is involved in the coagulation cascade metabolic pathway . It interacts with factor Xa, an enzyme in this pathway . The metabolism of this compound also occurs in the liver and to a lesser extent in the small intestine .
Transport and Distribution
It is known that this compound is rapidly absorbed and metabolized in the liver .
Subcellular Localization
Given its role as a factor Xa inhibitor, it is likely to be found where the coagulation cascade occurs, which is typically within the blood plasma .
Preparation Methods
The synthesis of Darexaban maleate involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key synthetic route includes the formation of N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
Darexaban maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Darexaban maleate belongs to the class of organic compounds known as benzanilides. Similar compounds include:
Rivaroxaban: Another direct factor Xa inhibitor used as an anticoagulant.
Apixaban: A factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: Another member of the factor Xa inhibitor class used to prevent thromboembolic events.
Compared to these compounds, this compound has unique structural features and pharmacokinetic properties that were explored during its development. its development was discontinued in September 2011 due to increased bleeding rates observed in clinical trials .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4.C4H4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20;5-3(6)1-2-4(7)8/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMPMUVISXATBH-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365462-24-4 | |
| Record name | Benzamide, N-[2-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-methoxy-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365462-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Darexaban maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DAREXABAN MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03RTP2436R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Darexaban maleate, and how does its metabolism impact its activity?
A1: this compound is a direct Factor Xa inhibitor, meaning it directly blocks the activity of Factor Xa, a key enzyme in the coagulation cascade. [, ] This inhibition prevents the conversion of prothrombin to thrombin, ultimately reducing the formation of blood clots. [] Interestingly, this compound is rapidly metabolized in the liver and intestine to Darexaban glucuronide, primarily by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 in the liver and UGT1A10 in the intestine. [] Importantly, Darexaban glucuronide exhibits equipotent pharmacological activity to this compound itself, acting as the major active metabolite in the body. [, ]
Q2: How is Darexaban glucuronide, the active metabolite of this compound, further metabolized in the body?
A2: While Darexaban glucuronide is the primary active form, it undergoes further metabolism, primarily N-oxidation, in the liver. [] This reaction is mainly catalyzed by Flavin-containing monooxygenase 3 (FMO3). [] The resulting Darexaban glucuronide N-oxides are considered minor metabolites and are eventually excreted. [] Understanding this metabolic pathway is crucial for assessing the drug's overall efficacy and duration of action.
Q3: How is this compound absorbed and eliminated from the body following oral administration?
A3: Following oral administration, this compound is rapidly absorbed, reaching peak blood and plasma concentrations within approximately 45 minutes. [] The absorption of this compound from the gastrointestinal tract is estimated to be at least 50%. [] Excretion of the drug and its metabolites occurs relatively equally through feces (51.9%) and urine (46.4%) within 168 hours post-administration. [] This balanced excretion profile suggests the involvement of both renal and hepatic pathways in the elimination of this compound and its metabolites.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)
![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)



![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
![Thieno[2',3':3,4]cyclopenta[1,2-b]azirene](/img/structure/B585055.png)



